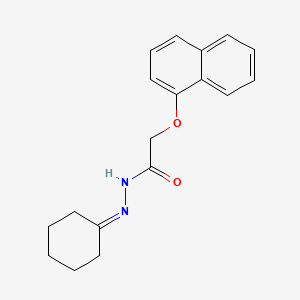
N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide typically involves the condensation reaction between cyclohexanone and 2-(1-naphthyloxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives .
Scientific Research Applications
N’-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism by which N’-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide exerts its effects involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
N’-cyclohexylidene-2-(2-naphthyloxy)acetohydrazide: Similar in structure but with a different position of the naphthyloxy group.
N’-cyclohexylidene-2-(1-naphthylamino)acetohydrazide: Contains an amino group instead of an oxy group.
N’-cyclohexylidene-2-(3-methylphenoxy)acetohydrazide: Contains a methylphenoxy group instead of a naphthyloxy group.
Uniqueness
N’-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in various research applications, particularly in the fields of chemistry and medicine .
Biological Activity
N'-Cyclohexylidene-2-(1-naphthyloxy)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C18H20N2O and a molecular weight of approximately 290.36 g/mol. The compound features a hydrazide functional group, which is known for its reactivity and potential biological activity. Its structure allows it to participate in various chemical reactions, contributing to its biological effects.
Synthesis
The synthesis of this compound typically involves the condensation reaction between cyclohexylidene hydrazine and 2-(1-naphthyloxy)acetyl chloride under controlled conditions. The reaction conditions, including temperature and solvent choice, significantly influence the yield and purity of the final product.
The biological activity of this compound primarily stems from its interaction with specific molecular targets, particularly enzymes involved in inflammatory processes. Preliminary studies have indicated that this compound acts as an inhibitor of lipoxygenases , enzymes that catalyze the formation of leukotrienes, which are mediators of inflammation. By inhibiting these enzymes, the compound has the potential to reduce inflammation and related symptoms.
Therapeutic Applications
Research indicates that this compound may possess several therapeutic properties:
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds or derivatives. For instance:
- Inhibition Studies : A study evaluating various hydrazone derivatives reported that certain compounds exhibited IC50 values ranging from 12.8 to 365 μM against specific enzyme targets, indicating significant inhibitory potential .
- Antimicrobial Testing : In related research, compounds structurally similar to this compound were tested against bacterial strains such as E. coli and S. aureus, revealing minimum inhibitory concentrations (MICs) that suggest potential effectiveness in treating infections .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N'-Cyclohexylidene-2-(4-morpholinyl)acetohydrazide | C_{18}H_{22}N_4O | Contains a morpholine group |
| N'-Cyclohexylidene-2-(2-toluidino)acetohydrazide | C_{19}H_{22}N_4O | Features a toluidine moiety |
| N'-Ethoxybenzylidene-2-(1-naphthyloxy)acetohydrazide | C_{19}H_{22}N_4O | Ethoxy substitution instead of cyclohexyl |
This table highlights how this compound stands out due to its specific combination of structural elements, which may enhance its biological activity compared to other similar compounds.
Properties
CAS No. |
302909-09-7 |
|---|---|
Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C18H20N2O2/c21-18(20-19-15-9-2-1-3-10-15)13-22-17-12-6-8-14-7-4-5-11-16(14)17/h4-8,11-12H,1-3,9-10,13H2,(H,20,21) |
InChI Key |
VAEFRBVEATYAGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC(=O)COC2=CC=CC3=CC=CC=C32)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















